Cas no 363-42-8 (1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1))
363-42-8 structure
Product Name:1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1)
Numero CAS:363-42-8
MF:C14H26ClNO2
MW:275.814743518829
CID:306587
PubChem ID:9693
Update Time:2025-04-19
1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1)
- 2-(2,6-dimethylphenoxy)propyl-trimethylazanium,chloride,hydrate
- Trimethyl(2-(2,6-xylyloxy)propyl)ammonium
- Ammonium chloride, trimethyl[2-(2',6'-xylyloxy)propyl]-, monohydrate
- CTM 10
- 1-Propanaminium, 2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride, hydrate
- 2-(2,6-Dimethylphenoxy)-N,N,N-trimethylpropan-1-aminium chloride--water (1/1/1)
- 363-42-8
- SKF 6890A
- beta-Methylxylocholine
- AMMONIUM, (2-(2,6-DIMETHYLPHENOXY)PROPYL)TRIMETHYL-, CHLORIDE, MONOHYDRATE
- 2-(2,6-dimethylphenoxy)propyl-trimethylazanium;chloride;hydrate
- beta-TM 10 chloride
- Trimethyl(2-(2,6-dimethylphenoxy)propyl)ammonium chloride monohydrate
- SKF 6890
- beta-TM10
- Compound 6890
- (2(2,6-dimethylphenoxy)-propyl)-trimethylammonium chloride mono-hydrate
- DTXSID50957671
- SK&F 6890A
- Beta-methyl-TM 10
- Methylxylocholine
-
- Inchi: 1S/C14H24NO.ClH.H2O/c1-11-8-7-9-12(2)14(11)16-13(3)10-15(4,5)6;;/h7-9,13H,10H2,1-6H3;1H;1H2/q+1;;/p-1
- Chiave InChI: SVXVIKZOYQPPAH-UHFFFAOYSA-M
- Sorrisi: [Cl-].O(C1C(C)=CC=CC=1C)C(C)C[N+](C)(C)C.O
Proprietà calcolate
- Massa esatta: 248.9618
- Massa monoisotopica: 275.165207
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 199
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 10.2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 37.73
1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1) Letteratura correlata
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
363-42-8 (1-Propanaminium,2-(2,6-dimethylphenoxy)-N,N,N-trimethyl-, chloride (1:1)) Prodotti correlati
- 954222-84-5(3-(2-methylphenoxy)azetidine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso